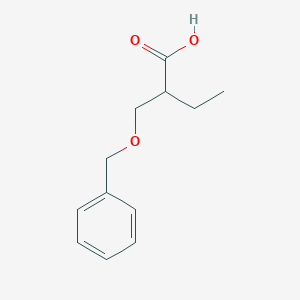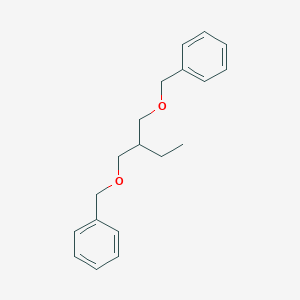
15-Keto-13,14-Dihydroprostaglandin A2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13,14-dihydro-15-keto Prostaglandin A2 is a metabolite of Prostaglandin E2, formed through non-enzymatic dehydration. This compound plays a significant role in various biological processes and serves as a biomarker for Prostaglandin E2 synthesis . Its molecular formula is C20H30O4, and it has a molecular weight of 334.45 g/mol .
Wissenschaftliche Forschungsanwendungen
13,14-dihydro-15-keto Prostaglandin A2 has several applications in scientific research:
Chemistry: Used as a reference compound in the study of Prostaglandin metabolism and synthesis.
Biology: Helps in understanding the role of Prostaglandins in various physiological processes, including inflammation and cell signaling.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for certain diseases.
Industry: Though not widely used industrially, it serves as a critical tool in pharmaceutical research and development
Wirkmechanismus
The mechanism of action of 13,14-dihydro-15-keto Prostaglandin A2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: It primarily targets Prostaglandin receptors, influencing various signaling pathways.
Pathways Involved: It plays a role in the cyclooxygenase pathway, which is crucial for the synthesis of Prostaglandins and other related compounds.
Similar Compounds:
13,14-dihydro-15-keto Prostaglandin E2: The precursor to 13,14-dihydro-15-keto Prostaglandin A2, sharing similar metabolic pathways.
Bicyclo Prostaglandin E2: A stable derivative formed from the further decomposition of 13,14-dihydro-15-keto Prostaglandin A2.
Uniqueness: 13,14-dihydro-15-keto Prostaglandin A2 is unique due to its specific formation through non-enzymatic dehydration and its role as a biomarker for Prostaglandin E2 synthesis. Its stability and reactivity make it a valuable compound for research in various scientific fields .
Biochemische Analyse
Biochemical Properties
15-Keto-13,14-dihydroprostaglandin A2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is produced via non-enzymatic dehydration of 13,14-dihydro-15-keto PGE2 . This process is accelerated by the presence of albumin .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, PGE2, from which this compound is derived, stimulates osteoblasts to release factors that stimulate bone resorption by osteoclasts .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-dihydro-15-keto Prostaglandin A2 typically involves the non-enzymatic dehydration of 13,14-dihydro-15-keto Prostaglandin E2. This process can be accelerated by the presence of albumin . The reaction conditions often include mild temperatures and neutral pH to prevent further decomposition.
Industrial Production Methods: Industrial production of 13,14-dihydro-15-keto Prostaglandin A2 is not widely documented, likely due to its specific use in research rather than large-scale applications. the synthesis in a controlled laboratory environment ensures high purity and consistency, which is crucial for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions: 13,14-dihydro-15-keto Prostaglandin A2 undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives, which are useful in studying the metabolic pathways of Prostaglandins.
Reduction: Reduction reactions can convert it back to its precursor forms, providing insights into its stability and reactivity.
Substitution: Substitution reactions can introduce different functional groups, aiding in the exploration of its biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts and specific solvents to facilitate the reaction.
Major Products Formed:
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 15-Keto-13,14-dihydroprostaglandin A2 involves several steps of chemical reactions to obtain the final product. The key steps include the synthesis of prostaglandin E2 and its conversion to 15-Keto-13,14-dihydroprostaglandin A2 through oxidation and reduction reactions.", "Starting Materials": [ "Methyl arachidonate", "Ethanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Sodium borohydride", "Acetic anhydride", "Sulfuric acid", "Sodium methoxide", "Methanol", "Chloroform", "Methanol-d4" ], "Reaction": [ "Step 1: Methyl arachidonate is converted to prostaglandin E2 through a series of chemical reactions involving ethanol, sodium hydroxide, hydrochloric acid, and sodium bicarbonate.", "Step 2: Prostaglandin E2 is oxidized to 15-Keto-13,14-dihydroprostaglandin A2 using sodium borohydride and acetic anhydride as reducing agents.", "Step 3: The final product is purified through a series of chromatography steps using sulfuric acid, sodium methoxide, methanol, chloroform, and methanol-d4." ] } | |
CAS-Nummer |
74872-89-2 |
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
(E)-7-[(1R,5S)-2-oxo-5-(3-oxooctyl)cyclopent-3-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,13,15-16,18H,2-3,5-6,8-12,14H2,1H3,(H,23,24)/b7-4+/t16-,18+/m0/s1 |
InChI-Schlüssel |
FMKLAIBZMCURLI-VCUNKILJSA-N |
Isomerische SMILES |
CCCCCC(=O)CC[C@H]1C=CC(=O)[C@@H]1C/C=C/CCCC(=O)O |
SMILES |
CCCCCC(=O)CCC1C=CC(=O)C1CC=CCCCC(=O)O |
Kanonische SMILES |
CCCCCC(=O)CCC1C=CC(=O)C1CC=CCCCC(=O)O |
Aussehen |
Assay:≥98%A solution in methyl acetate |
Andere CAS-Nummern |
74872-89-2 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Irritant |
Synonyme |
15-keto-13,14-dihydro-PGA2 15-keto-13,14-dihydroprostaglandin A2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of elevated serum DHK-PGA2 levels in T2DM(+) HCC patients?
A1: The research paper by [] demonstrates that serum DHK-PGA2 levels are significantly elevated in T2DM(+) HCC patients compared to individuals with only T2DM. This finding suggests that DHK-PGA2 could potentially serve as a biomarker for the detection of HCC within the T2DM population. Further research is needed to understand the underlying mechanisms behind this elevation and to validate its clinical utility.
Q2: How does DHK-PGA2 contribute to the diagnostic accuracy of T2DM(+) HCC?
A2: The study developed a biomarker signature incorporating DHK-PGA2, hexadecanedioic acid (HDA), and alpha-fetoprotein (AFP). This signature demonstrated a high area under the receiver operating characteristic curve (AUC) of 0.87 for differentiating T2DM(+) HCC from T2DM individuals []. This indicates that combining DHK-PGA2 with other markers can significantly improve the diagnostic accuracy of T2DM(+) HCC, potentially enabling earlier detection and intervention.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



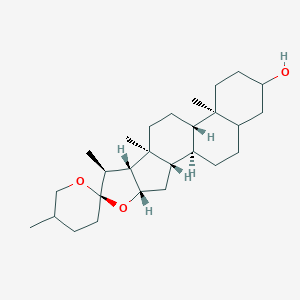
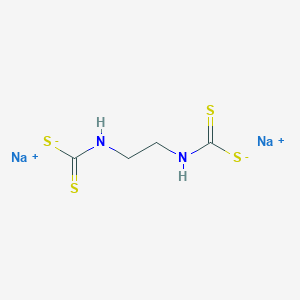

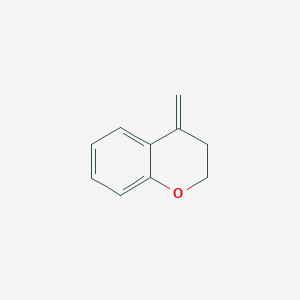


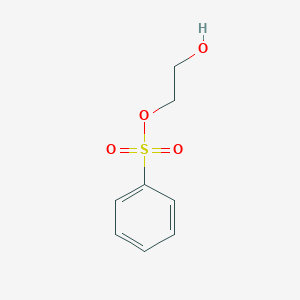
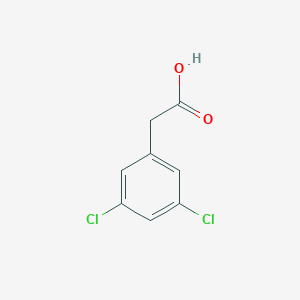


![2-[(3,5-Dimethylphenoxy)methyl]oxirane](/img/structure/B31052.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B31056.png)
